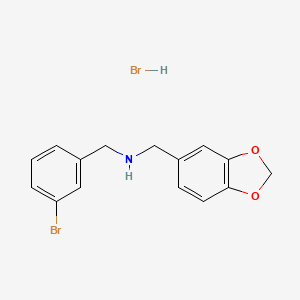

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide

説明

“(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide” is a secondary amine hydrobromide salt characterized by two aromatic substituents: a 1,3-benzodioxole (methyl-substituted) group and a 3-bromobenzyl group. The compound’s structure combines a lipophilic benzodioxolyl moiety with an electron-deficient brominated benzyl group, which may influence its physicochemical and biological properties. The hydrobromide salt enhances solubility in polar solvents compared to the free base, a common feature in pharmaceutical intermediates .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKDFBAFNROQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives, while substitution reactions can produce a variety of substituted benzylamines.

科学的研究の応用

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The benzodioxole ring and bromobenzylamine moiety allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting substituent-driven differences:

Key Findings:

Substituent Effects on Lipophilicity :

- The 3-bromo substituent in the target compound increases LogP (estimated ~3.0) compared to methoxy (LogP 2.15) or fluoro (LogP ~1.8) analogs, suggesting greater membrane permeability but reduced aqueous solubility .

- The 4-ethyl analog (LogP ~2.5) demonstrates that alkyl groups moderately enhance lipophilicity without the steric bulk of bromine .

Biological Implications :

- Brominated aromatic amines are often explored for anticancer activity (e.g., ’s thiazole derivative with IC₅₀ values against leukemia cells). The bromine atom’s electronegativity and size may enhance target binding in hydrophobic pockets .

- The indole-containing analog () highlights the role of heterocycles in modulating CNS activity, though the target compound’s bromine may limit blood-brain barrier penetration .

Synthetic Considerations :

- Hydrobromide salts facilitate Schiff base formation and improve reaction yields, as seen in . The target compound’s synthesis likely involves alkylation of a primary amine followed by HBr salt formation .

生物活性

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide is a compound notable for its structural complexity and potential biological activities. Featuring a benzodioxole moiety, this compound is linked to various bioactive natural products, suggesting its utility in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide is C15H15Br2N O2, with a molecular weight of 401.09 g/mol. The compound consists of two main functional groups: a benzodioxole and a bromobenzyl amine, which may contribute to its reactivity and interactions within biological systems.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activities. The benzodioxole moiety has been identified as a key pharmacophore in several studies related to cancer treatment. For instance, derivatives of benzodioxole have shown promising results in inhibiting tumor growth in various cancer cell lines.

Insecticidal Activity

The 1,3-benzodioxole group has been highlighted for its insecticidal properties. A study demonstrated that certain benzodioxole derivatives possess larvicidal activity against Aedes aegypti, the vector for several viral diseases. The compound 3,4-(methylenedioxy) cinnamic acid showed effective larvicidal activity with an LC50 value of 28.9 μM after 24 hours of exposure .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide. In mammalian models, compounds with similar structures have exhibited low cytotoxicity at high concentrations. For example, in studies involving human peripheral blood mononuclear cells, certain derivatives showed no cytotoxic effects even at concentrations up to 5200 μM .

Synthesis Methods

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide can be achieved through various methods:

- Palladium-Catalyzed C-N Cross-Coupling Reaction : This method involves reacting 1,3-benzodioxole with a suitable amine in the presence of a palladium catalyst and base such as cesium carbonate.

- Continuous Flow Reactors : Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Case Studies

Several studies have investigated the biological activities of compounds related to (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide:

- Case Study 1 : A research team synthesized various benzodioxole derivatives and evaluated their anticancer properties against different cancer cell lines. The results indicated that modifications on the benzodioxole ring significantly influenced their efficacy.

- Case Study 2 : In another study focusing on insecticidal properties, researchers assessed the larvicidal effects of benzodioxole acids against Aedes aegypti larvae. The findings supported the potential use of these compounds in developing new insecticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine hydrobromide, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination between 1,3-benzodioxol-5-ylmethylamine and 3-bromobenzaldehyde, followed by hydrobromide salt formation. Catalytic use of amine hydrobromide salts (e.g., cyclohexylamine hydrobromide) accelerates Schiff base formation, as demonstrated in analogous reactions . Bromination steps may require controlled conditions to avoid over-substitution, with yields optimized by monitoring reaction intermediates via TLC or HPLC .

Q. Which techniques are most effective for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical for resolving the 3D structure, including bond angles and hydrogen bonding networks . Complementary techniques include FT-IR for functional group analysis, /-NMR for confirming substituent positions, and mass spectrometry for molecular weight validation. ORTEP-3 software can generate thermal ellipsoid diagrams to visualize crystallographic data .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

- Methodological Answer : Use the MTT assay to quantify cytotoxicity against cancer cell lines (e.g., leukemia HL-60, hepatocarcinoma HepG2). Seed cells at 5,000–10,000 cells/well in 96-well plates, expose to 0–100 µg/mL of the compound for 72 hours, and measure absorbance at 490 nm . IC values should be calculated using GraphPad Prism 6, with statistical significance assessed via two-way ANOVA (Dunnett’s test) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and stability?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings) to predict packing efficiency. For example, N–H···Br interactions in the hydrobromide salt may form ring motifs, enhancing lattice stability. SCXRD data refined with SHELXL can identify these patterns, while ORTEP-3 visualizes directional bonds .

Q. How should contradictions in cytotoxicity data across cell lines be addressed experimentally?

- Methodological Answer : Variability in IC values (e.g., leukemia vs. breast cancer cells) may arise from differences in membrane permeability or metabolic activity. Validate results via dose-response curves across ≥3 independent experiments. Include positive controls (e.g., Doxorubicin) and assess apoptosis markers (e.g., caspase-3) to confirm mechanisms . Use cell-type-specific transporters (e.g., SLC carriers) to explain differential uptake .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or redox reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices for nucleophilic attack sites. For redox behavior, compute HOMO-LUMO gaps to assess susceptibility to oxidation (e.g., by KMnO) or reduction (e.g., NaBH) . Molecular docking can simulate interactions with biological targets (e.g., kinases) to prioritize synthesis of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。